

# 3-(2,6-Dimethylphenoxy)azetidine CAS number and IUPAC name

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

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## Technical Guide: 3-(2,6-Dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

#### **Compound Identification**

- Chemical Name: 3-(2,6-Dimethylphenoxy)azetidine
- CAS Number: 143482-46-6 (for the hydrochloride salt)[1]
- IUPAC Name: 3-(2,6-dimethylphenoxy)azetidine; hydrochloride

#### **Physicochemical Properties**

A summary of the known physicochemical properties for **3-(2,6-Dimethylphenoxy)azetidine** hydrochloride is presented in the table below.



Property	Value	Reference
Molecular Formula	C11H15NO · HCl	[1]
Molecular Weight	214 g/mol	[1]
Form	Solid	[1]
Purity	95%	[1]
LogP	2.65	[1]
Rotatable Bonds	2	[1]
Stereochemistry	Achiral	[1]

#### **Synthesis and Characterization**

While a specific, detailed experimental protocol for the synthesis of 3-(2,6-

**Dimethylphenoxy)azetidine** is not readily available in the public domain, the synthesis of azetidine rings is a well-documented area of organic chemistry. General methodologies often involve intramolecular cyclization reactions. The synthesis of various azetidine derivatives has been achieved through methods such as nucleophilic substitution, reductive cyclizations, and cycloadditions.[2]

Characterization of such compounds typically involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for elucidating the chemical structure and confirming the connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.

### Potential Biological and Pharmacological Activity



Detailed biological activity data for **3-(2,6-Dimethylphenoxy)azetidine** is limited in published literature. However, the azetidine scaffold is a recognized pharmacophore present in numerous biologically active compounds and natural products.[3] Derivatives of azetidine have shown a broad spectrum of pharmacological activities, including:

- Antibacterial and Antifungal Activity: Various azetidin-2-one derivatives have been synthesized and screened for their antimicrobial properties.[3][4]
- Antitubercular Activity: Certain azetidin-2-one analogues have demonstrated moderate to good activity against Mycobacterium tuberculosis.[3]
- Enzyme Inhibition: The 2-azetidinone moiety is a known inhibitor of several enzymes, including human tryptase, chymase, and thrombin.[4]
- Central Nervous System (CNS) Activity: Some azetidine derivatives have been investigated
  for their neuroprotective effects and as inhibitors of neurotransmitter uptake. For instance, a
  novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride
  (KHG26792), has shown neuroprotective effects in a mouse model of brain
  ischemia/reperfusion injury.[5] This effect was attributed to the inhibition of apoptosis,
  modulation of inflammation, and reduction of oxidative stress.[5]

Given the structural features of **3-(2,6-Dimethylphenoxy)azetidine**, it may be a candidate for investigation in similar therapeutic areas, particularly in CNS drug discovery. However, without specific experimental data, its biological profile remains speculative.

#### **Experimental Workflow for Biological Screening**

While no specific experimental protocols for **3-(2,6-Dimethylphenoxy)azetidine** have been published, a general workflow for the initial biological screening of a novel azetidine derivative can be proposed. This workflow is hypothetical and would require adaptation based on the specific research question.

Caption: A generalized workflow for the biological evaluation of a novel azetidine compound.

#### Conclusion



**3-(2,6-Dimethylphenoxy)azetidine** is a specific chemical entity for which detailed public data on synthesis, biological activity, and mechanisms of action are scarce. However, its structural relationship to a class of compounds with diverse and significant pharmacological activities suggests it could be a molecule of interest for further investigation in drug discovery and development. Researchers interested in this compound would likely need to undertake de novo synthesis and a comprehensive biological screening cascade to elucidate its potential therapeutic value.

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